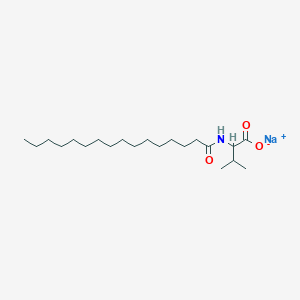
beta-NADP-dialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-NADP-dialdehyde, also known as beta-nicotinamide adenine dinucleotide phosphate dialdehyde, is a biochemical compound used in various scientific research fields. It is a derivative of nicotinamide adenine dinucleotide phosphate (NADP), which plays a crucial role in cellular metabolism as a cofactor in redox reactions. This compound is particularly significant in proteomics research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-NADP-dialdehyde typically involves the oxidation of NADP using periodate. This reaction is carried out under controlled conditions to ensure the selective oxidation of the ribose moiety in NADP, resulting in the formation of the dialdehyde derivative . The reaction conditions often include a buffered aqueous solution and a specific temperature range to optimize the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in bulk quantities. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle large-scale chemical reactions and ensure product consistency .
Análisis De Reacciones Químicas
Types of Reactions: Beta-NADP-dialdehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the aldehyde groups, which are highly reactive and can form various derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products: The major products formed from the reactions of this compound include reduced forms of the compound, various substituted derivatives, and oxidized products. These products are often used in further biochemical studies and applications .
Aplicaciones Científicas De Investigación
Beta-NADP-dialdehyde has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying redox reactions and enzyme mechanisms. In biology, it serves as a tool for investigating metabolic pathways and cellular processes. In medicine, this compound is used in the development of diagnostic assays and therapeutic agents. Additionally, it has industrial applications in the production of biochemical reagents and analytical standards .
Mecanismo De Acción
The mechanism of action of beta-NADP-dialdehyde involves its interaction with various molecular targets and pathways. As a derivative of NADP, it participates in redox reactions by acting as an electron donor or acceptor. This property allows it to influence various biochemical processes, including energy metabolism, oxidative stress response, and signal transduction. The aldehyde groups in this compound also enable it to form covalent bonds with nucleophiles, further expanding its range of biochemical interactions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to beta-NADP-dialdehyde include other derivatives of NADP, such as NADP-oxidized and NADP-reduced forms. These compounds share similar chemical structures and participate in similar biochemical reactions .
Uniqueness: What sets this compound apart from its similar compounds is the presence of the dialdehyde groups, which confer unique reactivity and versatility. This makes this compound particularly valuable in research applications that require specific chemical modifications or interactions .
Conclusion
This compound is a versatile and valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an essential tool for studying various biochemical processes and developing new diagnostic and therapeutic agents.
Propiedades
Fórmula molecular |
C21H27N7NaO17P3+ |
|---|---|
Peso molecular |
765.4 g/mol |
InChI |
InChI=1S/C21H26N7O17P3.Na/c22-18-15-20(25-9-24-18)28(10-26-15)21-17(44-46(33,34)35)16(31)13(43-21)8-41-48(38,39)45-47(36,37)40-7-12(5-29)42-14(6-30)27-3-1-2-11(4-27)19(23)32;/h1-6,9-10,12-14,16-17,21,31H,7-8H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/p+1 |
Clave InChI |
SVRCQLPQIMPAAT-UHFFFAOYSA-O |
SMILES canónico |
C1=CC(=C[N+](=C1)C(C=O)OC(COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)O)O)C=O)C(=O)N.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12279405.png)
![1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)





![1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate](/img/structure/B12279460.png)


![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate](/img/structure/B12279479.png)
![17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12279480.png)

